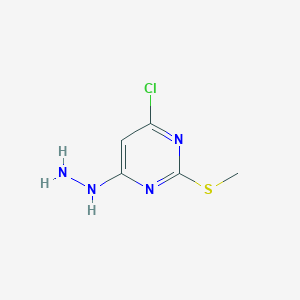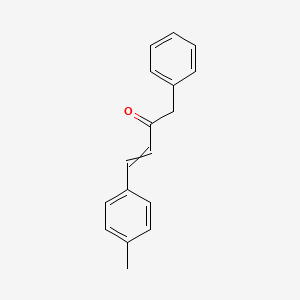
NG-Monomethyl-D-arginine monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-NMMA (acetato), también conocido como N5-[imino(metilamino)metil]-D-ornitina monoacetato, es un compuesto utilizado principalmente como control en estudios que implican la inhibición de la óxido nítrico sintasa (NOS). Es el enantiómero inactivo de L-NMMA, que es un inhibidor de NOS bien conocido. D-NMMA (acetato) no inhibe la NOS incluso a altas concentraciones, lo que lo hace útil para explorar los efectos no específicos de L-NMMA .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de D-NMMA (acetato) implica la metilación de D-ornitina seguida de la formación de la sal de acetato. La reacción típicamente requiere el uso de agentes metilantes y condiciones de reacción específicas para asegurar que se produzca el enantiómero correcto.
Métodos de producción industrial: La producción industrial de D-NMMA (acetato) sigue rutas sintéticas similares pero a una escala mayor. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto. El compuesto se produce generalmente en forma sólida y se almacena en condiciones específicas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: D-NMMA (acetato) experimenta principalmente reacciones de sustitución debido a la presencia de los grupos amino e imino. No participa en reacciones de oxidación o reducción en condiciones normales.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en reacciones que involucran D-NMMA (acetato) incluyen agentes metilantes y varios solventes como metanol y agua. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y condiciones de pH para garantizar que se obtenga el producto deseado.
Principales productos formados: Los principales productos formados a partir de reacciones que involucran D-NMMA (acetato) son típicamente derivados del compuesto original, donde los grupos amino o imino han sido sustituidos por otros grupos funcionales .
Aplicaciones Científicas De Investigación
D-NMMA (acetato) se utiliza ampliamente en la investigación científica, particularmente en estudios que implican la inhibición de la óxido nítrico sintasa (NOS). Su principal aplicación es como compuesto de control para estudiar los efectos no específicos de L-NMMA. Esto lo hace valioso en la investigación relacionada con las enfermedades cardiovasculares, la neurobiología y la inmunología. Además, D-NMMA (acetato) se utiliza en estudios bioquímicos para comprender el papel de los derivados de arginina metilados en varios procesos biológicos .
Mecanismo De Acción
D-NMMA (acetato) no inhibe la óxido nítrico sintasa, a diferencia de su contraparte activa L-NMMA. El mecanismo por el cual D-NMMA (acetato) ejerce sus efectos es principalmente a través de su función como compuesto de control. Ayuda a los investigadores a diferenciar entre los efectos específicos y no específicos de los inhibidores de NOS. Los objetivos moleculares y las vías involucradas son similares a los de L-NMMA, pero D-NMMA (acetato) no interactúa con la enzima NOS .
Compuestos similares:
- L-NMMA (acetato)
- Dimetilarginina asimétrica (ADMA)
- Dimetilarginina simétrica (SDMA)
Comparación: D-NMMA (acetato) es único en el sentido de que es el enantiómero inactivo de L-NMMA. Si bien L-NMMA, ADMA y SDMA son todos inhibidores de la óxido nítrico sintasa, D-NMMA (acetato) no inhibe la NOS. Esto lo convierte en un valioso compuesto de control en estudios de investigación. La principal diferencia radica en su falta de actividad, lo que permite a los investigadores estudiar los efectos no específicos de los inhibidores de NOS sin interferencia del propio compuesto .
Comparación Con Compuestos Similares
- L-NMMA (acetate)
- Asymmetric dimethylarginine (ADMA)
- Symmetric dimethylarginine (SDMA)
Comparison: D-NMMA (acetate) is unique in that it is the inactive enantiomer of L-NMMA. While L-NMMA, ADMA, and SDMA are all inhibitors of nitric oxide synthase, D-NMMA (acetate) does not inhibit NOS. This makes it a valuable control compound in research studies. The primary difference lies in its lack of activity, which allows researchers to study the non-specific effects of NOS inhibitors without interference from the compound itself .
Propiedades
Fórmula molecular |
C9H20N4O4 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
acetic acid;(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m1./s1 |
Clave InChI |
IKPNWIGTWUZCKM-NUBCRITNSA-N |
SMILES isomérico |
CC(=O)O.CN=C(N)NCCC[C@H](C(=O)O)N |
SMILES canónico |
CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |
Secuencia |
X |
Sinónimos |
Arginine, L-NG-Monomethyl D-NMMA L Monomethylarginine L NG Monomethyl Arginine L-Monomethylarginine L-NG-Monomethyl Arginine L-NMMA N(G)-Methylarginine N(G)-Monomethyl-D-Arginine N(G)-Monomethylarginine N(omega)-Monomethyl-L-Arginine NG Monomethyl L Arginine NG-Monomethyl-L-Arginine omega N Methylarginine omega-N-Methylarginine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)




![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)
![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)


